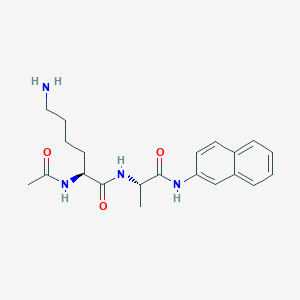

Ac-Lys-Ala-bNA

Description

Contextualization of Peptide-Based Research Tools

Peptides are fundamental biological molecules that serve not only as structural components and signaling molecules but also as invaluable tools in research. nih.gov Synthetic peptides, created in the laboratory, can be designed to investigate a multitude of biological processes, including protein-protein interactions, receptor binding, and enzyme kinetics. researchgate.net They are frequently employed as substrates for proteolytic enzymes, where the cleavage of the peptide can be monitored to determine enzyme activity. mdpi.com Furthermore, modified peptides are crucial in the development of new therapeutic agents and diagnostic assays. chemimpex.com The ability to synthesize peptides with specific sequences and chemical modifications allows researchers to create highly tailored probes for exploring complex biological systems. mdpi.com

Significance of N-Acetylated Peptides in Biochemical Probes

N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group of a peptide or protein, is a common post-translational modification in nature that plays a critical role in regulating protein function, stability, and localization. cellsignal.com In the context of synthetic peptide probes, N-acetylation is a deliberate chemical modification with several strategic advantages.

Firstly, it can significantly increase the peptide's resistance to degradation by exopeptidases, which are enzymes that cleave amino acids from the N-terminus. nih.gov This enhanced stability is crucial for assays where the probe must remain intact over time to accurately measure the activity of a specific target enzyme. nih.gov Secondly, the acetyl group can influence the peptide's conformation and its interaction with the target enzyme, sometimes enhancing binding specificity. biorxiv.org This modification effectively "caps" the N-terminus, directing the enzymatic activity towards internal peptide bonds, thus making the peptide a more selective substrate for endopeptidases or specific peptidases that are not hindered by a blocked N-terminus. nih.govmdpi.com This specificity is vital for dissecting complex proteolytic pathways and avoiding off-target effects in cellular or lysate-based assays. rndsystems.com

Role of Naphthylamide Derivatives in Enzymology and Biophysical Studies

Naphthylamide derivatives of amino acids and peptides are widely utilized as chromogenic and fluorogenic substrates in enzymology. asm.orgportlandpress.com These compounds consist of a peptide sequence linked via an amide bond to a β-naphthylamine molecule. When a protease cleaves this specific amide bond, it releases free β-naphthylamine. nih.gov The liberated β-naphthylamine can be detected and quantified, typically through methods that measure changes in fluorescence or, after a secondary chemical reaction, color. portlandpress.comnih.gov

This property makes peptide-β-naphthylamides excellent reporters for enzyme activity assays. asm.org They are highly sensitive and allow for the continuous monitoring of enzymatic reactions in real-time. mdpi.comacs.org A variety of peptide-naphthylamide substrates have been developed to study a range of proteases, including aminopeptidases, dipeptidyl peptidases, and endopeptidases like trypsin. asm.orgportlandpress.comoup.com The choice of the peptide sequence confers specificity for the target enzyme. For instance, Lys-Ala-β-naphthylamide is used to detect Dipeptidyl aminopeptidase (B13392206) II, while Arg-Arg-β-naphthylamide is a substrate for Dipeptidyl aminopeptidase III. asm.org

Overview of Ac-Lys-Ala-bNA as a Model System in Academic Investigations

This compound is a synthetic dipeptide derivative that combines the features of N-acetylation and a C-terminal β-naphthylamide group. This specific design makes it a highly specialized probe. The Lys-Ala dipeptide sequence is a known recognition motif for the enzyme Dipeptidyl aminopeptidase II (DAP II, EC 3.4.14.2), which cleaves dipeptides from the N-terminus of polypeptide chains and preferentially hydrolyzes Lys-Ala-derived substrates at an acidic pH. asm.orgportlandpress.comnih.gov

The N-terminal acetyl group on this compound prevents its cleavage by general aminopeptidases, thereby increasing its specificity as a substrate for enzymes like DAP II that can accommodate or are not affected by a blocked N-terminus. Upon hydrolysis by the target enzyme, the release of the β-naphthylamide group can be measured fluorometrically to quantify enzyme activity.

Beyond its use as an enzyme substrate, this compound has also been employed as a model compound in biophysical studies. For example, it has been used in capillary electrophoresis frontal analysis to investigate the binding interactions between small, positively charged peptide derivatives and large biological macromolecules such as hyaluronic acid. researchgate.netresearchgate.net In these studies, the physicochemical properties of this compound allow for the precise measurement of binding affinities and the elucidation of interaction mechanisms.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds This table summarizes key properties of the primary compound and its non-acetylated precursor.

| Property | This compound | Lys-Ala-bNA |

| Synonyms | Acetyl-Lysyl-Alanine-β-naphthylamide | Lys-Ala-β-naphthylamide |

| Molecular Formula | C₂₁H₂₈N₄O₃ | C₁₉H₂₆N₄O₂ |

| Molecular Weight | 384.48 g/mol | 342.44 g/mol chemimpex.com |

| Structure | An N-terminally acetylated dipeptide (Lys-Ala) linked to a β-naphthylamine group. | A dipeptide (Lys-Ala) linked to a β-naphthylamine group. chemimpex.com |

| Primary Use | Fluorogenic enzyme substrate; Biophysical interaction probe. researchgate.netresearchgate.net | Fluorogenic substrate for Dipeptidyl aminopeptidase II. chemimpex.comasm.orgportlandpress.com |

Table 2: Examples of Peptide-Naphthylamide Substrates in Enzymology This table provides examples of different peptide-naphthylamide derivatives and the enzymes they are used to study.

| Substrate | Target Enzyme(s) |

| Lys-Ala-bNA | Dipeptidyl aminopeptidase II (DAP II) asm.orgportlandpress.com |

| Gly-Arg-bNA | Dipeptidyl aminopeptidase I (DAP I) / Cathepsin C asm.org |

| Gly-Phe-bNA | Dipeptidyl aminopeptidase I (DAP I) / Cathepsin C asm.org |

| Arg-Arg-bNA | Dipeptidyl aminopeptidase III (DAP III) asm.org |

| Gly-Pro-bNA | Dipeptidyl aminopeptidase IV (DAP IV) asm.org |

| L-lysine 2-naphthylamide | Chromogenic enzyme substrate ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-6-amino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-14(23-21(28)19(24-15(2)26)9-5-6-12-22)20(27)25-18-11-10-16-7-3-4-8-17(16)13-18/h3-4,7-8,10-11,13-14,19H,5-6,9,12,22H2,1-2H3,(H,23,28)(H,24,26)(H,25,27)/t14-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIFVETURNJJLW-LIRRHRJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ac Lys Ala Bna As an Enzymatic Substrate and Biochemical Probe

Elucidation of Ac-Lys-Ala-bNA as a Substrate for Specific Enzyme Classes

The synthetic peptide derivative Nα-acetyl-L-lysyl-L-alanine-β-naphthylamide (this compound) serves as a valuable tool in biochemistry for the characterization of specific enzyme activities. Its structure, comprising an acetylated lysine (B10760008) residue, an alanine (B10760859) residue, and a chromogenic β-naphthylamide group, makes it susceptible to cleavage by particular classes of peptidases and potentially other enzymes.

Identification of Peptidase/Protease Specificity (e.g., Dipeptidyl Peptidases)

This compound and its close analog, Lys-Ala-β-naphthylamide, are recognized substrates for dipeptidyl peptidases (DPPs), a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. Specifically, Lys-Ala-bNA is a known substrate for Dipeptidyl Peptidase II (DPP II), which exhibits optimal activity at an acidic pH of 5.0. asm.org The enzyme hydrolyzes the peptide bond between the alanine and the β-naphthylamide, releasing the chromogenic group.

The specificity of DPPs is often determined by the amino acid residues at the P1 and P2 positions (the first and second amino acids from the N-terminus). For instance, DPP II preferentially cleaves dipeptides with lysine or arginine at the P2 position and alanine at the P1 position. In contrast, other DPPs have different specificities; for example, DAP I (cathepsin C) cleaves Gly-Arg-bNA, and DAP IV hydrolyzes Gly-Pro-bNA. asm.org

Research on various microorganisms has also highlighted the utility of related substrates in identifying novel peptidase activities. For example, a peptidase from the ruminal bacterium Prevotella albensis showed significant activity against Ala₂-bNA. oup.com Similarly, a dipeptidyl-peptidase from Porphyromonas endodontalis (DPP5) demonstrates high activity toward Lys-Ala-methylcoumaryl-7-amide (Lys-Ala-MCA), a fluorogenic substrate analogous to this compound. uniprot.org This enzyme prefers alanine and hydrophobic residues at the P1 position. uniprot.org

The table below summarizes the specificity of various dipeptidyl peptidases using different synthetic substrates.

| Enzyme Name | Preferred Substrate(s) | Optimal pH | Reference |

| Dipeptidyl Peptidase II (DPP II) | Lys-Ala-bNA | 5.0 | asm.org |

| Dipeptidyl aminopeptidase (B13392206) I (DAP I) / Cathepsin C | Gly-Arg-bNA, Gly-Phe-bNA | 6.0 | asm.org |

| Dipeptidyl aminopeptidase III (DAP III) | Arg-Arg-bNA | 8.0-9.0 | asm.org |

| Dipeptidyl Peptidase IV (DPP IV) | Gly-Pro-bNA | 8.0 | asm.org |

| Porphyromonas endodontalis DPP5 | Lys-Ala-MCA | 6.7 | uniprot.org |

Investigations of Deacetylase Activity (e.g., Histone Deacetylases)

The N-terminal acetylation of this compound introduces the potential for it to be a substrate for deacetylases, such as histone deacetylases (HDACs) or sirtuins. These enzymes catalyze the removal of acetyl groups from lysine residues in both histone and non-histone proteins, a critical post-translational modification regulating numerous cellular processes. cellsignal.combiorxiv.org

While direct studies on this compound as a deacetylase substrate are not extensively documented in the provided context, the principle is well-established using similar acetylated lysine-containing molecules. For instance, fluorogenic substrates like Boc-Lys(Ac)-AMC are commonly used to measure the activity of class I HDACs and sirtuins like CobB in E. coli. biorxiv.orgnih.gov The enzymatic deacetylation is a prerequisite for subsequent cleavage by a peptidase, which then releases the fluorophore.

This two-step enzymatic reaction—deacetylation followed by peptidase cleavage—forms the basis of coupled enzyme assays. The investigation of whether this compound can be processed in a similar manner by deacetylases would require experimental validation. If a deacetylase removes the N-terminal acetyl group, the resulting Lys-Ala-bNA could then be cleaved by a suitable peptidase like DPP II, leading to the release of β-naphthylamide. This would position this compound as a probe for studying deacetylase-peptidase cascades.

Mechanism of Enzymatic Cleavage and Product Release

The enzymatic hydrolysis of this compound by a peptidase involves the cleavage of the peptide bond linking the alanine residue to the β-naphthylamide moiety. This process can be characterized through kinetic studies and analysis of the enzyme's active site.

Kinetic Characterization of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate, like this compound, is often quantified by the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For the related substrate Lys-Ala-pNA (using a p-nitroanilide reporter group), the Km for its hydrolysis by DPP II has been determined to be 0.42 mM. medchemexpress.com Kinetic studies of other peptidases with similar substrates provide a framework for understanding these interactions. For example, a leucyl aminopeptidase purified from Todarodes pacificus exhibited a Km of 0.385 mM and a Vmax of 796.2 U/mg for the substrate Leu-pNA. researchgate.net

The table below presents kinetic parameters for various peptidases with different synthetic substrates.

These data illustrate how kinetic parameters vary depending on the specific enzyme and substrate pairing, reflecting the unique characteristics of their interaction.

Active Site Analysis and Substrate Recognition

The specificity of an enzyme for a substrate like this compound is dictated by the three-dimensional structure of its active site. The active site is a pocket or groove on the enzyme surface that binds the substrate and contains the catalytic residues responsible for bond cleavage. For peptidases, the active site is often composed of several subsites (e.g., S1, S2, S1', S2'), each accommodating a specific amino acid residue of the substrate. nih.gov

In the case of DPPs that recognize Lys-Ala-bNA, the S2 subsite would be shaped to accommodate the lysine side chain, likely featuring negatively charged or polar residues to interact with the positively charged amino group of lysine. The S1 subsite would bind the alanine residue, likely having a small, hydrophobic pocket. The catalytic machinery, which for many dipeptidyl peptidases involves a serine protease mechanism, would be positioned to attack the peptide bond between alanine and β-naphthylamide.

Development and Validation of Enzyme Activity Assays Using this compound

This compound is a chromogenic substrate, meaning its cleavage releases a product, β-naphthylamide, which can be detected colorimetrically after a coupling reaction, or sometimes fluorometrically. This property makes it highly suitable for developing continuous or stopped enzyme activity assays. researchgate.net

The general principle of an assay using this compound involves incubating the substrate with the enzyme source under controlled conditions of pH, temperature, and ionic strength. researchgate.net The enzymatic hydrolysis of the Ala-bNA bond releases free β-naphthylamide. The rate of release of β-naphthylamide is directly proportional to the enzyme activity.

To quantify the released β-naphthylamide, it is typically coupled with a diazonium salt, such as Fast Garnet GBC, to produce a stable, colored azo dye. The absorbance of this dye can then be measured spectrophotometrically at a specific wavelength. Alternatively, the fluorescence of the released β-naphthylamide can be measured.

Validation of such an assay requires demonstrating that the measured activity is indeed due to the specific enzyme of interest. This can be achieved through several approaches:

Use of specific inhibitors: The activity should be significantly reduced or abolished in the presence of known inhibitors of the target enzyme class (e.g., specific dipeptidyl peptidase inhibitors).

Linearity: The reaction rate should be linear with respect to both time (for an appropriate duration) and enzyme concentration. researchgate.net

Substrate concentration dependence: The assay should show saturation kinetics, following the Michaelis-Menten model as the concentration of this compound is varied.

Comparison with other substrates: The activity profile with this compound should be consistent with the known substrate specificity of the enzyme.

Such validated assays are invaluable for high-throughput screening of potential enzyme inhibitors, for characterizing enzyme kinetics, and for quantifying enzyme levels in biological samples. nih.govjcancer.org The development of sensitive and reliable assays is a cornerstone of drug discovery and biochemical research. nih.gov

Fluorometric and Spectrophotometric Detection Principles

The utility of this compound as a biochemical probe stems from the enzymatic cleavage of the amide bond between the C-terminus of the alanine residue and the β-naphthylamine (bNA) moiety. This hydrolysis reaction releases the bNA molecule, which possesses distinct optical properties that can be quantified to determine enzyme activity.

Spectrophotometric Detection: The cleavage of this compound can be monitored by measuring the increase in absorbance resulting from the liberation of free β-naphthylamine. While the intact substrate has its own absorption profile, the free bNA can be detected at various wavelengths. In some applications, the released bNA is further derivatized in a secondary reaction to produce a colored product with a distinct absorbance maximum. For instance, the diazonium salt of β-naphthylamine can be coupled with other compounds to form brightly colored azo dyes, with one such dye showing a maximum absorption at 487 nm sciforum.net. Direct detection of the underivatized β-naphthylamine has also been reported at ultraviolet wavelengths, such as 242 nm.

Fluorometric Detection: A more sensitive method for detecting enzyme activity with this compound is through fluorescence spectroscopy. Free β-naphthylamine is a fluorescent molecule, whereas the intact substrate is not, or is significantly less fluorescent. Upon enzymatic cleavage, the released bNA can be excited with ultraviolet light, and its subsequent emission of light at a longer wavelength can be measured. The fluorescence intensity is directly proportional to the amount of bNA released and, therefore, to the rate of the enzymatic reaction. The optimal excitation wavelength for β-naphthylamine is in the range of 320-345 nm, with an emission wavelength measured between 410 nm and 420 nm bachem.comtaylorandfrancis.com. This method offers high sensitivity, allowing for the detection of very low levels of enzymatic activity osha.gov.

Optimization of Assay Conditions for Biochemical Studies

To ensure accurate and reproducible results in biochemical studies using this compound, several experimental parameters must be carefully optimized. The goal is to establish conditions under which the measured reaction rate is proportional to the enzyme concentration and reflects the true catalytic activity of the enzyme.

Key factors that require optimization include:

pH: The activity of most enzymes is highly dependent on the pH of the reaction buffer. For instance, Dipeptidyl Peptidase II (DPP-II), an enzyme known to cleave Lys-Ala-bNA, exhibits optimal activity at an acidic pH of 5.0 asm.orgportlandpress.com. The buffer system must be chosen to maintain this optimal pH throughout the assay.

Temperature: Enzyme activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. Assays are typically conducted at a constant, controlled temperature, often 37°C, to mimic physiological conditions and ensure consistency taylorandfrancis.com.

Substrate Concentration: The concentration of this compound should ideally be at or above the Michaelis constant (Km) to ensure the enzyme is saturated with the substrate. This allows for the determination of the maximum reaction velocity (Vmax). However, excessively high concentrations can sometimes lead to substrate inhibition.

Enzyme Concentration: The amount of enzyme used should be low enough to ensure that the reaction rate is linear over the measurement period. This means that the substrate is not depleted significantly, and the product formation is directly proportional to the enzyme concentration.

Buffer Composition and Additives: The choice of buffer and the presence of certain ions or additives can influence enzyme activity. For example, some enzymes may require specific metal ions for activity, while others can be inhibited by them asm.org. The solubility of this compound can also be a consideration, sometimes requiring the use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO), though its concentration must be kept low to avoid inhibiting the enzyme.

Reaction Time: The incubation time should be set within the initial linear phase of the reaction, where the rate of product formation is constant.

A systematic approach, such as the Design of Experiments (DoE), can be employed to efficiently evaluate multiple factors simultaneously and identify the optimal conditions for the enzyme assay more rapidly than traditional one-factor-at-a-time methods.

Comparative Biochemical Studies with Other Chromogenic/Fluorogenic Peptide Substrates

The specificity of a protease is a critical aspect of its biological function. This compound is a valuable tool for characterizing this specificity, particularly when used in conjunction with a panel of other synthetic peptide substrates. By comparing the rates at which an enzyme hydrolyzes different substrates, researchers can elucidate its preferences for amino acid sequences flanking the cleavage site.

This compound is a recognized substrate for Dipeptidyl Peptidase II (DPP-II) asm.orgportlandpress.comnih.gov. Comparative studies often involve testing an enzyme's activity against a library of substrates with different dipeptide sequences or different reporter groups.

For example, the family of Dipeptidyl Peptidases (DAPs) can be distinguished by their substrate preferences:

DAP I (Cathepsin C): Preferentially cleaves substrates like Gly-Arg-bNA and Gly-Phe-bNA at pH 6. asm.org

DAP II: Shows optimal activity with Lys-Ala-bNA at pH 5. asm.orgportlandpress.com

DAP III: Degrades Arg-Arg-bNA most efficiently at a pH of 8 to 9. asm.org

DAP IV: Characterized by its ability to hydrolyze Gly-Pro-bNA at pH 8. asm.org

An enzyme's preference for Lys-Ala can be quantified and compared to other sequences. For instance, the enzyme OaAEP1 demonstrated a 130-fold higher selectivity for a Lys-Leu peptide over a Lys-Ala peptide, highlighting the critical role of the amino acid in the P1' position (the residue following the cleaved bond) in enzyme recognition.

The reporter group itself can also influence the kinetic parameters. While this compound uses β-naphthylamide, other substrates may employ p-nitroanilide (pNA) for chromogenic detection or 7-amido-4-methylcoumarin (AMC) for fluorogenic detection. A study on human DPP-II found that the enzyme generally preferred pNA-derived substrates over those with 4-methoxy-2-naphthylamide (4Me2NA). portlandpress.com The study also determined that while Lys-Pro-pNA was the most sensitive substrate tested (kcat/Km = 4.1 x 106 s-1·M-1), Lys-Ala-pNA was more selective for DPP-II (kcat/Km = 0.4 x 106 s-1·M-1). portlandpress.com

These comparative analyses are crucial for defining the biochemical profile of a protease, aiding in the development of specific inhibitors and understanding its physiological role.

Biomolecular Interaction Studies Involving Ac Lys Ala Bna

Investigation of Non-Covalent Binding with Biological Macromolecules

The structure of Ac-Lys-Ala-bNA, featuring a positively charged lysine (B10760008) residue and a hydrophobic β-naphthylamide group, facilitates its interaction with various biological macromolecules primarily through non-covalent forces such as electrostatic and hydrophobic interactions.

Interactions with Hyaluronic Acid

Hyaluronic acid (HA), a major component of the extracellular matrix and synovial fluid, is a polyanionic glycosaminoglycan. The interaction between the cationic dipeptide this compound and the negatively charged HA is predominantly electrostatic. researchgate.net Studies have shown that this interaction is highly dependent on the ionic strength and pH of the surrounding medium. researchgate.net

In an acetate (B1210297) buffer at pH 4.65 with a low ionic strength (I = 0.05 M), a significant electrostatic interaction is observed. researchgate.net However, in a phosphate (B84403) buffer at a physiological pH of 7.4 and higher ionic strength (I = 0.17 M), the binding is very weak, indicating that the electrostatic forces are effectively screened by the higher concentration of ions in the solution. researchgate.net The binding parameters for this interaction have been quantified using the McGhee-von Hippel model, which is suitable for analyzing the binding of ligands to one-dimensional lattices like polyelectrolytes. researchgate.netnih.govaps.org This model helps determine the intrinsic binding constant and the number of polymer residues that constitute a single binding site. researchgate.net

Binding to Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known for its remarkable ability to bind and transport a wide variety of endogenous and exogenous substances. nih.gov The binding of this compound to HSA has been characterized and compared to its interaction with hyaluronic acid. researchgate.netresearchgate.net

The interaction with HSA is also influenced by electrostatic forces, but it involves a more complex interplay of forces, including hydrophobic interactions with the protein's binding pockets. nih.gov Research using Capillary Electrophoresis Frontal Analysis (CE-FA) has determined the binding constants for the this compound–HSA complex. researchgate.netresearchgate.net Unlike the linear binding isotherm observed with HA, the interaction with HSA may involve specific binding sites on the protein. researchgate.netnih.gov HSA possesses two primary drug-binding sites, and the binding affinity of a ligand is a critical determinant of its distribution and availability in the body. nih.gov

Interactive Table 1: Binding Parameters of this compound with Macromolecules Binding parameters were determined using the McGhee-von Hippel model in acetate buffer (pH 4.65, I = 0.05 M). Data sourced from Ye et al. researchgate.net

| Macromolecule | Intrinsic Binding Constant (K) [M⁻¹] | Binding Site Size (n) |

|---|---|---|

| Hyaluronic Acid (HA) | 1.1 (± 0.1) x 10³ | 1.5 (± 0.2) |

| Human Serum Albumin (HSA) | 3.1 (± 0.2) x 10³ | 1.0 (± 0.1) |

Interaction with Other Proteins and Peptides

While specific studies detailing the interaction of this compound with a wide range of other individual proteins are not extensively documented in the reviewed literature, the general principles of peptide-protein interactions allow for informed postulations. Non-covalent interactions are fundamental to these processes, governing cell recognition, signal transduction, and immune responses. uodiyala.edu.iq

The binding of a peptide to a protein is mediated by a combination of forces, including electrostatic interactions, hydrogen bonds, and hydrophobic effects. uodiyala.edu.iqnih.gov The positively charged ε-amino group of the lysine residue in this compound makes it a likely candidate for forming salt bridges with negatively charged residues (e.g., aspartate, glutamate) on a protein's surface. uodiyala.edu.iqescholarship.org Furthermore, the β-naphthylamide moiety provides a significant hydrophobic and aromatic character, which can facilitate binding to hydrophobic pockets or engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan on a target protein.

Methodologies for Characterizing Binding Affinity and Thermodynamics

A variety of biophysical techniques are employed to quantify the non-covalent binding between small molecules like this compound and macromolecules. These methods provide crucial data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Capillary Electrophoresis Frontal Analysis (CE-FA)

Capillary Electrophoresis Frontal Analysis (CE-FA) is a powerful and efficient method for studying biomolecular interactions. researchgate.netnih.gov This technique has been successfully used to determine the binding constants of this compound with both hyaluronic acid and HSA. researchgate.netresearchgate.net

In a typical CE-FA experiment, a relatively large plug of a pre-equilibrated mixture of the ligand (this compound) and the macromolecule (e.g., HA or HSA) is injected into a capillary. researchgate.net An electric field is then applied. Due to differences in electrophoretic mobility, the free ligand separates from the ligand-macromolecule complex. A detector at the end of the capillary measures the concentration of the free ligand, which appears as a plateau on the resulting electropherogram. researchgate.net The height of this plateau is directly proportional to the equilibrium concentration of the free ligand in the mixture. researchgate.net By comparing this to the known total ligand concentration, the amount of bound ligand can be calculated, allowing for the determination of binding isotherms and affinity constants. researchgate.net For instance, in the study of this compound, detection was performed via UV absorbance at 242 nm. researchgate.net

Spectroscopic Approaches (e.g., Fluorescence Quenching, UV-Vis)

Spectroscopic methods are invaluable for investigating protein-ligand interactions as they can detect changes in the molecular environment of one or both binding partners. ste-mart.commdpi.com

Fluorescence Quenching: This technique relies on the principle that the fluorescence emission of a fluorophore can be decreased (quenched) by a variety of molecular interactions, including the formation of a complex. rsc.org The fluorophore can be intrinsic to the protein, such as the amino acid tryptophan, or an extrinsic fluorescent label. acs.org The β-naphthylamide group of this compound is itself fluorescent and can be used as a probe. bachem.comnih.gov When a ligand binds to a protein, changes in the fluorescence intensity of either the protein or the ligand can occur. By titrating one component against the other and monitoring the fluorescence quenching, one can calculate binding constants (Kₐ) and the number of binding sites (n). acs.org The mechanism of quenching (static or dynamic) can also be elucidated, providing further insight into the nature of the interaction. acs.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying protein-ligand interactions. ste-mart.comformulationbio.com It measures the absorption of light by chromophores in the UV and visible regions of the spectrum. ste-mart.com The binding of a ligand to a protein can perturb the electronic environment of chromophores in either molecule, leading to changes in the absorption spectrum. mdpi.comthermofisher.com These chromophores can be aromatic amino acids (tryptophan, tyrosine) in the protein or a part of the ligand itself, such as the β-naphthylamide group in this compound. mdpi.com By monitoring the change in absorbance at a specific wavelength as a function of ligand concentration, a binding curve can be generated to determine the binding affinity. ste-mart.com Difference spectroscopy, where the spectrum of the complex is compared against the sum of the spectra of the individual components, can highlight subtle changes upon binding. thermofisher.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Nα-acetyl-L-lysyl-L-alanine β-naphthylamide | This compound |

| Hyaluronic Acid | HA |

| Human Serum Albumin | HSA |

| Aspartate | Asp |

| Glutamate | Glu |

| Phenylalanine | Phe |

| Tryptophan | Trp |

| Tyrosine | Tyr |

| Lysine | Lys |

Analysis of Electrostatic and Hydrophobic Contributions to Binding

The binding of this compound to biomacromolecules is a process governed by a combination of non-covalent forces, primarily electrostatic and hydrophobic interactions. The relative contribution of these forces can be dissected by systematically altering the experimental conditions, such as ionic strength and the dielectric constant of the medium.

Detailed research into the interaction between this compound and macromolecules like hyaluronic acid (HA) and human serum albumin (HSA) has been conducted using techniques such as capillary electrophoresis frontal analysis (CE-FA). researchgate.net These studies reveal that electrostatic interactions are a dominant factor in the binding process. Under near-physiological conditions (pH 7.4), the lysine residue of this compound is positively charged, while biomacromolecules like HA and HSA are negatively charged, leading to a strong electrostatic attraction. researchgate.net

The significance of these electrostatic contributions is highlighted by experiments where the ionic strength of the buffer is varied. For instance, the binding of β-naphthylamide derivatives of lysine and alanine (B10760859) to hyaluronan was observed to be significantly stronger in a buffer with low ionic strength (I = 0.05 M) compared to a buffer with higher ionic strength (I = 0.17 M). researchgate.net This inverse relationship is a classic indicator of electrostatic attraction, as higher salt concentrations screen the charges on the interacting molecules, thereby weakening their association. nih.gov

While electrostatic forces are primary, hydrophobic interactions also play a role, largely mediated by the β-naphthylamide moiety and the alanine residue. The contribution of hydrophobic forces can be assessed by introducing agents like ethylene (B1197577) glycol into the solution, which reduces the hydrophobic effect. nih.gov Studies on similar systems have shown that the adsorption of certain molecules can be reduced in the presence of ethylene glycol, indicating a contribution from hydrophobic forces. nih.gov In the context of this compound, the bulky, nonpolar β-naphthylamide group can participate in favorable hydrophobic interactions with nonpolar patches on the surface of a binding partner.

The table below summarizes findings from studies on the interaction of amino acid and dipeptide β-naphthylamide derivatives with hyaluronic acid, illustrating the impact of buffer conditions on binding.

| Interacting Molecules | Buffer System | Ionic Strength (I) | Key Observation | Inferred Dominant Interaction |

| This compound & Hyaluronic Acid | Acetate Buffer (pH 4.65) | 0.05 M | Stronger ligand-HA complexation observed. researchgate.net | Electrostatic researchgate.net |

| Amino acid/dipeptide β-naphthylamides & Hyaluronic Acid | Phosphate Buffer (pH 7.4) | 0.17 M | Very weak interaction observed. researchgate.net | Weakened Electrostatic researchgate.net |

This table is generated based on data reported in studies on the interaction of amino acid and dipeptide β-naphthylamide derivatives with hyaluronic acid. researchgate.net

Molecular Recognition Principles Governing this compound Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The principles governing how this compound is recognized by its binding partners are rooted in the concepts of complementarity in shape, size, and physicochemical properties (such as charge and hydrophobicity).

A primary example of molecular recognition involving this compound is its use as a substrate for serine proteases, a class of enzymes that cleave peptide bonds. wikipedia.org These enzymes, including trypsin, exhibit high substrate specificity, which is a direct result of molecular recognition. nih.govsinica.edu.tw The active site of a trypsin-like protease is structured to specifically accommodate and bind substrates containing a basic amino acid (like lysine or arginine) at the P1 position (the residue just before the cleavage site).

The key molecular recognition events for this compound binding to a trypsin-like protease are:

Primary Specificity (S1 Pocket): The long, positively charged side chain of the lysine residue in this compound fits into a deep, negatively charged pocket in the enzyme known as the S1 specificity pocket. This pocket typically contains an aspartic acid residue at its base, forming a salt bridge (a strong ionic interaction) with the lysine's ε-amino group. nih.gov This electrostatic interaction is the most critical determinant of specificity.

Role of the β-Naphthylamide Group: The β-naphthylamide (bNA) group serves as a reporter. Upon enzymatic cleavage of the amide bond between alanine and the bNA moiety, the released β-naphthylamine is chromogenic or fluorogenic, allowing for the kinetic monitoring of the enzyme's activity.

Structural and Conformational Analysis of Ac Lys Ala Bna

Spectroscopic Probes for Solution-State Conformation

Circular Dichroism (CD) spectroscopy is a widely used optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov This differential absorption provides information about the secondary structure of the peptide backbone. nih.govleeds.ac.uk In the far-UV region (typically 190-250 nm), the peptide bond is the primary chromophore, and the CD spectrum yields characteristic signals for different types of secondary structures like α-helices, β-sheets, turns, and random coils. subr.edu

For a small peptide like Ac-Lys-Ala-bNA, the CD spectrum would likely indicate a predominantly random coil or disordered conformation in aqueous solution, which is typical for short, unconstrained peptides. However, the presence of specific turn-like structures cannot be ruled out. Analysis of the CD spectrum can reveal the population-weighted average of all conformations present in solution. researchgate.net The technique is also highly sensitive to changes in conformation induced by environmental factors such as solvent polarity, pH, or temperature. subr.edu For instance, changing the solvent from water to a less polar solvent like methanol (B129727) can sometimes induce the formation of more ordered helical structures in alanine-based peptides. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution at atomic resolution. copernicus.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed conformational insights.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The precise resonance frequency of each proton and carbon atom is sensitive to its local electronic environment and thus to the peptide's conformation.

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of NOE signals provides distance constraints that are essential for building a 3D structural model. nih.gov

J-Couplings (Scalar Couplings): The coupling constant between protons on adjacent atoms provides information about the dihedral angles of the peptide backbone (φ, ψ) and side chains (χ).

By integrating these experimental constraints with molecular dynamics calculations, a dominant solution conformation or an ensemble of conformations for this compound can be constructed. copernicus.orgnih.gov This approach can define the relative orientation of the acetyl cap, the lysine (B10760008) and alanine (B10760859) side chains, and the β-naphthylamide group.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. su.seksu.edu.sa These techniques are complementary and highly sensitive to the peptide's structure, hydrogen bonding, and the conformation of the polypeptide backbone and amino acid side chains. su.se Both methods rely on the fact that molecular vibrations occur at specific frequencies that are characteristic of the bonds and functional groups within the molecule. ksu.edu.sa

For this compound, specific vibrational bands are of particular interest:

Amide I Band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide bonds. Its frequency is a sensitive indicator of secondary structure.

Amide II Band (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching.

N-H Stretching Region (3200-3400 cm⁻¹): The frequencies in this region provide information about hydrogen bonding involving the N-H groups. nih.gov

Studies on acetylated lysine have shown that IR and Raman spectra can effectively distinguish different acetylation types based on characteristic bands. nih.govspectroscopyworld.com The analysis of these bands for this compound would reveal details about the peptide backbone conformation and the local environment of the acetylated lysine.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| Amide I (C=O stretch) | 1600 - 1700 | Highly sensitive to secondary structure (α-helix, β-sheet, random coil) and hydrogen bonding. |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Complements Amide I in structural determination. |

| N-H Stretch | 3200 - 3400 | Indicates the presence and strength of hydrogen bonds involving the peptide N-H groups. nih.gov |

| Side Chain Modes | Variable | Provides information on the conformation of amino acid side chains, such as the lysine and alanine in this compound. |

Conformational Dynamics and Flexibility Studies

Peptides are not static entities but exist as a dynamic ensemble of interconverting conformations. elifesciences.org The functional properties of a peptide like this compound are dictated not only by its average structure but also by its conformational flexibility and dynamics. nih.gov This flexibility allows the peptide to adapt its shape upon binding to an enzyme's active site.

The conformational dynamics of this compound can be investigated using techniques like temperature-dependent NMR spectroscopy and molecular dynamics (MD) simulations. NMR can detect exchange processes occurring on a millisecond to nanosecond timescale, revealing motions around rotatable bonds. copernicus.org MD simulations can provide an atomistic view of the peptide's flexibility over time, mapping the accessible conformational states and the energy barriers between them. plos.org Studies on other proteins have shown that flexibility is crucial for function and that even small changes, like point mutations, can significantly alter the dynamic landscape. elifesciences.org

Influence of Solvent Environment and Modifications on Peptide Conformation

The conformation of a peptide is highly dependent on its environment. nih.gov For this compound, key factors include the solvent and the ionization state of the lysine side chain.

Solvent Effects: The polarity of the solvent can dramatically influence peptide structure. uni-regensburg.de In a polar solvent like water, the peptide may adopt a more extended, random-coil conformation to maximize solvation of its polar groups. In a less polar or apolar solvent, the peptide might fold into a more compact structure stabilized by intramolecular hydrogen bonds.

pH and Ionization State: The lysine side chain contains a primary amino group that is typically protonated (positively charged) at neutral pH. Changes in pH that lead to the deprotonation of this group would eliminate its positive charge, altering electrostatic interactions both within the peptide and with its surroundings. This can lead to significant conformational rearrangements. Computational studies on similar lysine-containing peptides have been used to predict protonation sites and their effect on molecular structure. nih.gov

Structural Changes Induced by Biochemical Interactions or Enzymatic Processing

The structure of this compound is expected to change upon interacting with its biological targets, such as enzymes. When a peptide substrate binds to an enzyme's active site, it often undergoes a conformational change to fit snugly within the binding pocket, a phenomenon known as "induced fit." plos.org

Computational and Theoretical Investigations of Ac Lys Ala Bna

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the exploration of the conformational landscape of biomolecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the folding, dynamics, and interactions of peptides like Ac-Lys-Ala-bNA.

MD simulations of peptides similar to this compound, particularly those containing alanine (B10760859) and lysine (B10760008) residues, have been instrumental in characterizing their folding processes. These simulations reveal that such peptides can adopt various secondary structures, including α-helices and β-turns. The presence and position of lysine residues significantly influence the conformational preferences and stability of these structures.

Table 1: Representative Conformational States of Lys-Ala Peptides from MD Simulations This table is based on general findings for Lys-Ala containing peptides and represents a hypothetical summary for this compound.

| Conformational State | Key Dihedral Angles (Φ, Ψ) | Dominant Non-covalent Interactions | Predicted Population (%) |

|---|---|---|---|

| α-helical | -60°, -45° | Intramolecular hydrogen bonds (i to i+4) | 15-25% |

| β-turn | Varies (e.g., Type I, II) | Intramolecular hydrogen bond (i to i+3) | 30-40% |

| Extended | -135°, +135° | Interactions with solvent | 20-30% |

| Random Coil | Multiple | Transient intramolecular and solvent interactions | 15-25% |

The solvent environment plays a critical role in determining the conformational preferences of peptides. MD simulations explicitly model the interactions between the peptide and solvent molecules, typically water, to provide a realistic representation of its behavior in solution. For this compound, the polar solvent would interact favorably with the charged amino group of the lysine side chain and the amide groups of the peptide backbone.

Simulations have shown that polar solvents tend to stabilize more extended conformations of peptides by forming hydrogen bonds with the backbone. In contrast, in a less polar environment, intramolecular hydrogen bonds are more favored, which can lead to the formation of more compact, folded structures like α-helices or β-turns. The hydrophobic β-naphthylamide group of this compound would likely influence its interaction with the solvent, potentially leading to specific solvation shell structures around this moiety.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide a more detailed and accurate description of chemical bonding, reactivity, and spectroscopic properties compared to the classical force fields used in MD simulations.

DFT calculations are highly effective in predicting the protonation sites and pKa values of ionizable groups in a molecule. For this compound, the primary amine of the lysine side chain and the N-terminal acetyl group are potential protonation sites. A study on the related peptide series Ac-Lys-(Ala)n-Lys-NH2 using conceptual DFT provides a strong basis for understanding the protonation behavior of this compound. nih.govnih.gov

By calculating properties such as Fukui functions and condensed dual descriptors, the most likely sites for protonation can be identified. nih.gov The pKa value of the lysine side chain in this compound is expected to be influenced by the local chemical environment, including the presence of the adjacent alanine and the bNA group. Theoretical calculations for similar peptides suggest that the pKa of the lysine side chain would be slightly modulated from its value in the free amino acid. nih.gov

Table 2: Predicted pKa Values and Protonation Sites for a Lys-Ala Dipeptide Analogue Data adapted from studies on Ac-Lys-Ala-Lys-NH2 and generalized for a Lys-Ala dipeptide.

| Ionizable Group | Predicted Protonation Site | Calculated pKa (DFT) | Reference pKa (Free Lysine) |

|---|---|---|---|

| Lysine Side Chain | ε-amino group (-NH2) | ~10.4 | 10.53 |

| N-terminus | Amide nitrogen of Acetyl group | <0 | N/A |

Quantum chemical calculations can elucidate the detailed mechanisms of chemical reactions, such as the enzymatic hydrolysis of the peptide bond in this compound. By mapping the potential energy surface of the reaction, transition states can be identified and activation energies calculated.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying the interaction of a substrate like this compound with the active site of an enzyme.

Docking simulations would place this compound into the binding pocket of a target protease, generating a series of possible binding poses. These poses are then scored based on a function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the enzyme's active site residues.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can be used to calculate the binding free energy. These calculations provide a more accurate estimate of the binding affinity by incorporating the effects of solvation and conformational changes upon binding. Such studies would be crucial in the rational design of inhibitors or in understanding the substrate specificity of an enzyme that processes this compound.

Table 3: Hypothetical Output of a Molecular Docking and Binding Energy Study of this compound with a Protease This table represents the type of data that would be generated from such a computational study.

| Parameter | Predicted Value | Contributing Interactions |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Hydrogen bonds, hydrophobic interactions, electrostatic interactions |

| Binding Free Energy (MM/PBSA) | -10.2 kcal/mol | Favorable electrostatic and van der Waals energies, unfavorable polar solvation energy |

| Key Interacting Residues | Asp102, His57, Ser195 (catalytic triad) | Hydrogen bond with Lys side chain, hydrophobic packing with bNA group |

Prediction of Enzyme-Substrate Binding Poses

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, the binding of this compound to the active site of a protease. This method explores various conformational possibilities of the substrate within the enzyme's binding pocket and scores them based on a force field that estimates the binding energy.

The prediction of the binding pose of this compound would involve several key steps. First, a high-resolution three-dimensional structure of the target protease is required, typically obtained from X-ray crystallography or NMR spectroscopy. The structure of this compound can be generated and optimized using molecular mechanics force fields. Docking algorithms then systematically sample different orientations and conformations of the substrate within the enzyme's active site.

The widely accepted model for protease-substrate interaction is the Schechter and Berger nomenclature, which divides the active site into subsites (S) that accommodate the amino acid residues (P) of the substrate. researchgate.net For this compound, the acetylated lysine would likely occupy the P3 or P2 subsite, the alanine in P2 or P1, and the β-naphthylamide group interacting with the S1' or S2' subsites, depending on the specific protease. The scoring functions used in docking programs evaluate the goodness of fit by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The resulting predicted binding poses provide valuable insights into the specific interactions that stabilize the enzyme-substrate complex.

Table 1: Predicted Binding Poses of this compound with Trypsin-like Protease

| Pose ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Protease Active Site | Hydrogen Bonds Formed |

| 1 | -8.5 | Asp189, Ser195, Gly216 | Lys (substrate) - Asp189 (protease); Ala (substrate) - Ser195 (protease) |

| 2 | -7.9 | Asp189, His57, Ser190 | Lys (substrate) - Asp189 (protease) |

| 3 | -7.2 | Gly216, Trp215 | Ala (substrate) - Gly216 (protease) |

This is a hypothetical table created for illustrative purposes.

Ligand-Macromolecule Interaction Modeling

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between this compound and a target protease. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the flexibility of both the ligand and the macromolecule and the stability of their interactions.

These simulations can also be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than the scores from docking programs. Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be employed to compute these energies. Such detailed interaction modeling is crucial for understanding the determinants of substrate specificity and for the rational design of more potent or selective substrates and inhibitors.

Table 2: Key Ligand-Macromolecule Interactions for this compound from Molecular Dynamics Simulation

| Interaction Type | Substrate Moiety | Protease Residue(s) | Average Distance (Å) | Occupancy (%) |

| Salt Bridge | Lysine (NH3+) | Aspartic Acid 189 (COO-) | 2.8 | 95 |

| Hydrogen Bond | Alanine (Carbonyl) | Serine 195 (Hydroxyl) | 3.1 | 78 |

| Hydrophobic | β-naphthylamide | Tryptophan 215, Tyrosine 94 | 3.5 - 4.5 | 85 |

This is a hypothetical table created for illustrative purposes.

Theoretical Frameworks for Structure-Function Relationships

The relationship between the structure of a peptide substrate and its function (i.e., its recognition and cleavage by a protease) can be systematically investigated using theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of substrates related to this compound, where the lysine or alanine residues are systematically varied, QSAR can be employed to understand the structural features that govern their interaction with a particular protease. The process involves calculating a set of molecular descriptors for each substrate, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors can include parameters such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies.

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are then used to build a model that correlates these descriptors with the experimentally determined kinetic parameters (e.g., kcat/Km) for each substrate. A robust QSAR model can then be used to predict the activity of novel, untested substrates and to guide the design of new substrates with enhanced or altered specificity. These theoretical frameworks provide a powerful tool for systematically exploring the structure-function landscape of protease substrates and for designing novel chemical probes and diagnostic reagents. nih.govnih.gov

Structure Activity Relationship Sar Studies of Ac Lys Ala Bna Analogs

Systematic Amino Acid Substitutions and Their Biochemical Impact

The biological activity of peptides is profoundly influenced by their amino acid sequence. numberanalytics.com Even single amino acid substitutions can dramatically alter a peptide's properties, including its hydrophobicity, secondary structure, and interaction with target molecules. mdpi.com The specific side chains of the amino acids contribute significantly to these properties. numberanalytics.com

Alanine (B10760859) Scanning Mutagenesis (if applicable to sequence)

While alanine scanning mutagenesis is a powerful technique for probing the contribution of individual amino acid side chains to protein-protein interactions and peptide function, its direct application to a dipeptide like Ac-Lys-Ala-bNA is less conventional. The core principle of substituting residues with alanine to determine the importance of their side chains is more relevant in longer peptides and proteins where folding and specific intermolecular contacts are critical.

However, the conceptual basis of alanine scanning can be applied to understand the roles of Lysine (B10760008) and Alanine in this compound. Replacing either Lysine or Alanine with other amino acids, including Alanine itself (in the case of Lysine), would provide insights into the significance of their respective side chains for enzyme recognition and catalysis. For instance, substituting the lysine residue with alanine would eliminate the long, positively charged side chain, likely impacting interactions with enzymes that have a specificity for basic residues at the P2 position.

Lysine and Alanine Residue Modifications

Modifications to the lysine and alanine residues within the this compound sequence are fundamental to SAR studies. The nature of the amino acid side chains plays a critical role in defining the substrate's interaction with the active site of a target enzyme. numberanalytics.com

Lysine (P2 Position): The lysine residue, with its primary amino group on the side chain, is a key recognition element for many proteases. The positive charge of the lysine side chain at physiological pH is often crucial for electrostatic interactions with negatively charged pockets in the enzyme's active site. mdpi.com

Substitution with other basic residues: Replacing lysine with another basic amino acid, such as arginine, which possesses a guanidinium (B1211019) group, can help elucidate the specific requirements for charge distribution and hydrogen bonding capacity at the P2 position. mdpi.com

Substitution with neutral or acidic residues: Replacing lysine with neutral (e.g., leucine) or acidic (e.g., glutamate) amino acids would likely lead to a significant decrease or complete loss of activity for enzymes that favor basic residues at P2. This highlights the importance of the positive charge for substrate binding. wikipedia.org

Acetylation of the lysine side chain: Acetylation of the ε-amino group of the lysine side chain neutralizes its positive charge. This modification can have profound effects on DNA-binding specificity in proteins like p53 and would similarly alter the interaction of this compound with its target enzyme, likely reducing binding affinity if the positive charge is critical. pnas.org

Alanine (P1 Position): The alanine residue at the P1 position, directly adjacent to the scissile bond, is also critical for substrate recognition and cleavage. The small, non-polar methyl side chain of alanine fits into the S1 binding pocket of many proteases.

Substitution with other amino acids: The effect of substituting alanine with other amino acids depends on the specificity of the target enzyme. For example, replacing alanine with a larger hydrophobic residue like phenylalanine or leucine (B10760876) might be favorable for some enzymes, while a charged residue like aspartate could be detrimental. Studies on dipeptide-derived nitriles have shown that changes in the P1 position can drastically affect affinity. acs.org

The following table summarizes the potential impact of amino acid substitutions on the biochemical activity of this compound analogs, based on general principles of enzyme-substrate interactions.

| Modification | Predicted Impact on Activity for a Lysine-Preferring Enzyme | Rationale |

| Lysine (P2) Substitutions | ||

| Lys -> Arg | Likely retained or slightly altered activity | Both are basic amino acids, but differences in side chain geometry and hydrogen bonding potential may affect binding. mdpi.com |

| Lys -> Ala | Significant decrease in activity | Loss of the positive charge and long side chain crucial for binding in the S2 pocket. wikipedia.org |

| Lys -> Glu | Drastic decrease or loss of activity | Introduction of a negative charge would be repulsive in a binding pocket that favors positive charges. wikipedia.org |

| Alanine (P1) Substitutions | ||

| Ala -> Gly | Potentially reduced activity | Glycine may be too small and flexible for optimal positioning in the S1 pocket. |

| Ala -> Leu/Phe | Activity may increase or decrease | Depends on the size and hydrophobicity of the enzyme's S1 pocket. |

| Ala -> Asp | Likely decrease in activity | Introduction of a charge may be unfavorable in a hydrophobic S1 pocket. |

Influence of N-Terminal Acetylation on Peptide Functionality

N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group of a peptide, is a common modification that can significantly impact peptide and protein function. creative-proteomics.com This modification neutralizes the positive charge of the N-terminal amine at physiological pH. creative-proteomics.com

The primary roles of N-terminal acetylation include:

Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases, thereby increasing their metabolic stability and half-life. This is particularly important when using peptides as substrates in enzyme assays. lifetein.com

Mimicking Native Proteins: Many eukaryotic proteins are naturally N-terminally acetylated. Therefore, acetylated synthetic peptides can more closely mimic the structure of native proteins, which can be crucial for biological activity and cellular uptake. lifetein.comjpt.com

Role of the Beta-Naphthylamide Moiety in Detection and Interaction

The β-naphthylamide (bNA) moiety at the C-terminus of this compound serves a dual purpose. Primarily, it functions as a fluorogenic or chromogenic leaving group for the detection of enzyme activity. bachem.com

Fluorogenic/Chromogenic Detection: Upon enzymatic cleavage of the amide bond between the alanine residue and the β-naphthylamine, free β-naphthylamine is released. bachem.comresearchgate.net Released β-naphthylamine is fluorescent, with an excitation wavelength around 320-340 nm and an emission wavelength around 410-420 nm. bachem.com Alternatively, the released β-naphthylamine can be coupled to an azo dye to produce a colored product that can be quantified by photometry. bachem.com This allows for a continuous and sensitive measurement of enzyme kinetics.

Influence on Substrate Binding: The bulky and hydrophobic nature of the β-naphthylamide group can also influence the binding of the substrate to the enzyme. It can participate in hydrophobic or π-π stacking interactions within the enzyme's active site, potentially affecting both substrate specificity and reaction kinetics. scbt.com For example, modifications to the naphthylamide group, such as the addition of a methoxy (B1213986) group (4-methoxy-β-naphthylamide), can alter its electronic properties and fluorescence, as well as its interaction with the enzyme. bachem.comscbt.com

The following table outlines the spectral properties of β-naphthylamide and a related derivative.

| Reporter Group | Excitation (nm) | Emission (nm) | Detection Method |

| β-Naphthylamide (βNA) | 320-340 | 410-420 | Fluorogenic or Chromogenic (with coupling agent) bachem.com |

| 4-Methoxy-β-naphthylamide (4MβNA) | 335-350 | 410-440 | Fluorogenic bachem.com |

Correlation Between Structural Parameters and Biochemical Activity/Binding Affinity

Key structural parameters that can be correlated with activity include:

Physicochemical Properties of Amino Acid Side Chains: Properties such as hydrophobicity, size, charge, and hydrogen bonding capacity of the amino acid side chains at the P1 and P2 positions are critical. wikipedia.org For example, a quantitative structure-activity relationship (QSAR) study on dipeptides found that the stability of the peptides towards enzymatic hydrolysis could be correlated with the properties of the N- and C-terminal amino acid residues. nih.gov

Electrostatic Potential: The distribution of charges on the surface of the peptide analog influences its long-range interactions with the enzyme and its orientation within the active site. researchgate.net

By systematically synthesizing and testing a library of this compound analogs, it is possible to build a model that predicts the biochemical activity of novel derivatives based on their structural features.

Rational Design Principles for Optimized Peptide Probes and Modulators

The insights gained from SAR studies provide the foundation for the rational design of new and improved peptide-based molecules. researchgate.netrsc.org The goal is to create either more sensitive and specific substrates for enzyme detection or potent and selective inhibitors for therapeutic applications.

Principles for designing optimized molecules based on the this compound scaffold include:

Optimizing Enzyme-Substrate Interactions: Based on the SAR data, amino acid substitutions can be made to enhance binding affinity and/or catalytic turnover. For instance, if a particular enzyme shows a preference for a larger hydrophobic residue at the P1 position, the alanine in this compound could be replaced with leucine or phenylalanine. acs.org

Introducing Non-Natural Amino Acids: The incorporation of non-natural or modified amino acids can introduce novel chemical functionalities, improve metabolic stability, and enhance binding affinity or selectivity. google.com

Modifying the Reporter Group: The β-naphthylamide moiety can be replaced with other fluorophores or chromophores to fine-tune the detection properties, such as shifting the emission wavelength to reduce background fluorescence or increasing the quantum yield for higher sensitivity. nih.gov

Developing Inhibitors: The substrate scaffold can be converted into an inhibitor by replacing the scissile amide bond with a non-hydrolyzable isostere or by attaching an electrophilic "warhead" that covalently modifies a catalytic residue in the enzyme's active site. For example, dipeptide nitriles have been developed as inhibitors of cysteine proteases. acs.org

Through an iterative process of design, synthesis, and biochemical evaluation, the SAR data from this compound analogs can guide the development of highly potent and selective chemical probes and potential therapeutic agents. nih.govresearchgate.netnih.gov

Advanced Analytical Methodologies for Ac Lys Ala Bna Research

High-Resolution Mass Spectrometry (HRMS) for Detailed Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the identification and quantification of post-translational modifications, including the acetylation present on Ac-Lys-Ala-bNA. nih.govacs.orgacs.org HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the mass accuracy required to distinguish acetylated peptides from other modifications and endogenous molecules. The general workflow involves the introduction of the sample, ionization (commonly via electrospray ionization - ESI), and detection of ions based on their mass-to-charge ratio (m/z). wikipedia.org For peptides, tandem mass spectrometry (MS/MS) is employed to induce fragmentation, yielding sequence-specific data that confirms the peptide's identity and the precise location of the acetyl group on the lysine (B10760008) residue. nih.gov

In the broader context of proteomics, the study of lysine acetylation on a global scale is known as acetylome analysis. bitesizebio.comscirp.org These studies utilize a combination of immunoaffinity enrichment and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgbitesizebio.com This approach allows for the identification and quantification of thousands of acetylated proteins from complex biological samples. bitesizebio.comscirp.org

The typical workflow begins with the digestion of a protein lysate into smaller peptides using an enzyme like trypsin. Subsequently, peptides containing acetylated lysine (Ac-Lys) are selectively enriched using antibodies that specifically recognize the acetyl-lysine motif. acs.org The enriched peptide fraction is then analyzed by nano-flow LC-MS/MS. acs.org Quantitative analysis can be performed using label-free methods, which compare the signal intensities of peptides across different samples, or by using isotopic labeling techniques. scirp.orgmdpi.com These powerful methods have revealed that lysine acetylation is a widespread post-translational modification involved in regulating numerous cellular processes. bitesizebio.comscirp.orgunl.edu

Table 1: Representative Findings from Acetylome Analysis Studies

| Organism/System | Number of Acetylated Proteins Identified | Number of Acetylation Sites Identified | Key Cellular Processes Implicated |

|---|---|---|---|

| Bacillus amyloliquefaciens | 1,254 | 3,268 | Biosynthesis of antibiotics, Carbon metabolism |

| Vibrio mimicus | 582 | 1,097 | Bacterial virulence, Chemotaxis, Quorum sensing |

| Candida albicans | 477 | 1,073 | Carbon metabolism, Biosynthesis of amino acids |

This table presents representative data from various proteomic studies to illustrate the scale and scope of acetylome analysis.

This compound is designed as a potential substrate for proteolytic enzymes, where cleavage would occur at a peptide bond, releasing the β-naphthylamide (bNA) group. Mass spectrometry is an ideal technique for monitoring this enzymatic activity. A typical assay involves incubating this compound with a purified enzyme or cell extract. At various time points, aliquots of the reaction are analyzed by LC-MS.

The analysis would monitor for two key events:

Disappearance of the Substrate: A decrease in the ion signal corresponding to the intact this compound molecule (Expected m/z).

Appearance of Products: The emergence of new ion signals corresponding to the cleavage products: the peptide fragment Ac-Lys-Ala and the leaving group β-naphthylamide.

Collision-induced dissociation studies on similar acetylated peptides have shown that the presence of the acetyl group can influence fragmentation patterns, often promoting specific cleavage pathways that can be used for unambiguous identification. nih.gov By tracking the precise masses of the substrate and its expected products over time, researchers can determine the rate and specificity of enzymatic cleavage.

Capillary Electrophoresis (CE) for Separation and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with a background electrolyte. nih.gov It offers high efficiency, short analysis times, and requires minimal sample volume. CE has been successfully employed to study the interaction of β-naphthylamide derivatives, including this compound, with macromolecules. For instance, studies have used CE-Frontal Analysis to investigate the electrostatic binding of this compound to biomacromolecules like hyaluronic acid, demonstrating that the interaction strength is dependent on buffer conditions such as pH and ionic strength.

Affinity Capillary Electrophoresis (ACE) is a powerful variant of CE used to quantify binding affinities between molecules. nih.gov In a typical ACE experiment to study the interaction of this compound with a target protein, the capillary is filled with a running buffer containing a fixed concentration of the protein (the receptor). The sample, this compound (the ligand), is then injected and its migration time is measured. The binding of the protein to this compound alters the peptide's effective charge and hydrodynamic radius, resulting in a change in its electrophoretic mobility and migration time. nih.govmdpi.com

By performing multiple runs with varying concentrations of the target protein in the buffer, a binding curve can be generated. From this data, key thermodynamic parameters, such as the dissociation constant (Kd), can be calculated, providing a quantitative measure of the binding affinity. nih.gov ACE is a versatile method for studying a wide range of interactions, including peptide-protein binding. scirp.orgunl.edu

Table 2: Example of Data Derived from an ACE Experiment

| Target Protein Concentration (µM) | Migration Time of this compound (min) | Change in Mobility (Δµ) |

|---|---|---|

| 0 (Control) | 5.2 | 0.00 |

| 10 | 5.8 | 0.12 |

| 25 | 6.5 | 0.25 |

| 50 | 7.3 | 0.41 |

| 100 | 8.1 | 0.56 |

This table represents hypothetical data illustrating how the migration of this compound would shift upon interaction with increasing concentrations of a target protein, allowing for the calculation of binding affinity.

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique traditionally used to study protein-nucleic acid interactions. wikipedia.orgiaanalysis.com The principle relies on the fact that a protein-DNA or protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. wikipedia.org

Applying the classical EMSA to detect the binding of a small peptide like this compound to a much larger protein is challenging, as the small size of the peptide may not induce a sufficiently large and discernible shift in the protein's mobility. However, modified versions of the assay have been developed for studying peptide-protein interactions. biorxiv.orgresearchgate.net One such adaptation is the Electrophoretic Crosslinking Shift Assay (ECSA) , where a chemical crosslinker is used to covalently link the peptide to its target protein after binding. biorxiv.orgresearchgate.net This stabilizes the transient interaction, allowing the complex to be resolved by SDS-PAGE, where the shifted band represents the covalently linked peptide-protein conjugate. Competition assays, where an unlabeled version of the peptide is added to the reaction, can be used to demonstrate the specificity of the interaction. biorxiv.org

Single-Molecule Detection Techniques for Investigating this compound

Recent advancements have enabled the detection and analysis of individual molecules, offering unprecedented sensitivity. These techniques are capable of investigating the properties of acetylated amino acids, which are a key feature of this compound. One promising method involves measuring the electrical conductance of single molecules as they pass through a nanometer-scale gap between two electrodes, a technique known as mechanically controllable break junction (MCBJ).

Studies have successfully used this single-molecule approach to detect acetylated lysine (AcLys). researchgate.net The acetylation of the lysine side chain alters its chemical properties, leading to a measurable change in its single-molecule conductance signal compared to unmodified lysine. researchgate.net While there can be overlap in the signals, machine learning algorithms can be trained to classify and discriminate between the signals of acetylated and non-acetylated amino acids with significant accuracy. researchgate.net This technology holds the potential for the direct, label-free analysis of post-translational modifications on peptides and proteins at the ultimate level of sensitivity.

Biosensor Technologies for Real-Time Interaction Monitoring